molecular formula C14H28N2O2 B2732814 tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate, Mixture of diastereomers CAS No. 2007836-99-7

tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate, Mixture of diastereomers

Cat. No.: B2732814
CAS No.: 2007836-99-7
M. Wt: 256.39
InChI Key: YDYPRFSNOQAQDG-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate, mixture of diastereomers, is a chemical compound with the molecular formula C14H28N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-methylpiperidin-2-yl)propylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate exhibits unique reactivity and stability, making it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11-7-5-9-15-12(11)8-6-10-16-13(17)18-14(2,3)4/h11-12,15H,5-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYPRFSNOQAQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1CCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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